056-(FERROCENYL)HEXANETHIOL
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Overview
Description
6-(Ferrocenyl)hexanethiol (FHT) is a ferrocenyl alkanethiol that forms a self-assembled monolayer (SAM) where ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate.
Scientific Research Applications
Electrochemical Modification and Sensing Applications
6-(Ferrocenyl)hexanethiol has been extensively studied for its electrochemical properties and applications. For instance, its modification on gold surfaces enhances electrochemical sensing capabilities. This is due to the ferrocene moiety acting as a redox-active center, which can facilitate electron transfer in various sensing applications. A study by Gover and Yazıcıgil (2018) on the electrochemical modification of gold electrodes with 6-(ferrocenyl)hexanethiol in non-aqueous media highlighted its utility in creating sensitive and stable electrochemical sensors (Gover & Yazıcıgil, 2018).
Nanoparticle Functionalization and Quantum Dot Studies
The compound has also been used to functionalize nanoparticles, demonstrating significant potential in nanotechnology. For example, Dorokhin et al. (2009) explored the modification of CdSe/ZnS quantum dots with 6-ferrocenyl-1-hexanethiol, enabling the phase transfer of these quantum dots between organic and aqueous solutions, which opens up new avenues for the application of quantum dots in biotechnology and materials science (Dorokhin et al., 2009).
Biosensing Platforms
In the field of biosensing, 6-(ferrocenyl)hexanethiol is used to create novel electrochemical platforms for the detection of biomolecules. Baldo et al. (2018) described the construction of an electrochemical platform based on a novel anchoring thiol for the detection of glucose oxidase enzyme, showcasing the versatility of 6-(ferrocenyl)hexanethiol in biosensor development (Baldo et al., 2018).
Mediated Biosensing Applications
Another application is the development of mediated biosensing applications, where 6-(ferrocenyl)hexanethiol is used to enhance the electrochemical response of biosensors. Karadag et al. (2013) utilized this compound in conjunction with gold nanoparticles and dendrimers to create a platform for glucose sensing, demonstrating the compound's ability to improve biosensor performance (Karadag et al., 2013).
Supramolecular Chemistry and Electrochemical Behavior
Furthermore, the compound's role in supramolecular chemistry and its electrochemical behavior have been explored. Zhao et al. (2011) successfully constructed hexakis(ferrocenyl) triangles via coordination-driven self-assembly, investigating their electrochemical properties and highlighting the potential of 6-(ferrocenyl)hexanethiol in creating complex molecular architectures with interesting electrochemical characteristics (Zhao et al., 2011).
Mechanism of Action
Target of Action
056-(Ferrocenyl)hexanethiol, also known as 6-(Ferrocenyl)hexanethiol (FHT), primarily targets gold substrates . The compound forms a self-assembled monolayer (SAM) on these substrates, facilitating electron exchange between the coating and the substrate .
Mode of Action
FHT interacts with its target by forming a SAM where ferrocenyl linkages facilitate the electron exchange . This interaction results in a change in the electronic properties of the substrate, enabling it to act as an electron transport medium .
Biochemical Pathways
It’s known that fht can be used to functionalize graphene-coated gold surfaces by forming gold-thiol linkages . These linkages can act as electron transfer mediators, potentially affecting electron transport pathways .
Pharmacokinetics
Given its use in bio-electrochemical devices , it’s likely that its bioavailability is primarily determined by its ability to form stable SAMs and facilitate electron exchange.
Result of Action
The molecular and cellular effects of FHT’s action primarily involve changes in electron transport. By forming a SAM on a substrate, FHT facilitates electron exchange, which can influence the electronic properties of the substrate . This can be particularly useful in bio-electrochemical devices .
Safety and Hazards
FHT is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It’s advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Future Directions
FHT can be potentially used in bio-electrochemical devices . It can also be used to functionalize graphene coated gold surfaces by forming gold-thiol linkages, which can be used as electron transfer mediators . Monolayers of this material are easy to fabricate and provide a stable and reproducible system and are used to detect molecular interactions .
Biochemical Analysis
Biochemical Properties
056-(Ferrocenyl)Hexanethiol forms a self-assembled monolayer (SAM) where ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate . This property allows it to act as an electron transport medium, potentially useful in bio-electrochemical devices
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully known. Its ability to facilitate electron exchange suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique structure. The ferrocene core of the molecule is redox-active, electroactive, and photoreactive . These properties provide an attractive platform for exploring novel materials with unique properties
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 056-(ferrocenyl)hexanethiol involves the reaction of ferrocenylmethyl bromide with hexanethiol in the presence of a base.", "Starting Materials": [ "Ferrocenylmethyl bromide", "Hexanethiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add ferrocenylmethyl bromide to a flask containing hexanethiol and a base", "Stir the mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
CAS No. |
134029-92-8 |
Molecular Formula |
C11H17S.C5H5.Fe |
Molecular Weight |
302.261 |
Origin of Product |
United States |
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